molecular formula C30H50O5 B1671164 Eldecalcitol CAS No. 104121-92-8

Eldecalcitol

Katalognummer: B1671164
CAS-Nummer: 104121-92-8
Molekulargewicht: 490.7 g/mol
InChI-Schlüssel: FZEXGDDBXLBRTD-YMAPZVFJSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Eldecalcitol, auch bekannt als ED-71, ist ein synthetisches Analog von 1α,25-Dihydroxyvitamin D3. Es wird hauptsächlich zur Behandlung von Osteoporose eingesetzt, da es starke Auswirkungen auf den Knochenstoffwechsel hat. This compound hat sich gezeigt, dass es die Knochenmineraldichte erhöht und das Frakturrisiko bei osteoporotischen Patienten verringert .

Vorbereitungsmethoden

Die Synthese von Eldecalcitol umfasst mehrere Schritte, beginnend mit dem bekannten Diels-Alder-Addukt eines Cholestadien-Derivats. Der Syntheseweg beinhaltet die Öffnung des Epoxidrings, die Retro-Diels-Alder-Reaktion und die anschließende Umwandlung in das Vitamin-D3-Analog durch Bestrahlung und thermische Isomerisierung . Industrielle Produktionsmethoden konzentrieren sich darauf, die Stabilität von this compound zu erhalten, indem die Bildung von Abbauprodukten wie Tachysterol und Trans-Isomeren verhindert wird. Dies wird durch die Einarbeitung von Antioxidantien und die Verwendung spezifischer Hilfsstoffe in der pharmazeutischen Zubereitung erreicht .

Wissenschaftliche Forschungsanwendungen

Introduction to Eldecalcitol

This compound, known scientifically as 2β-hydroxypropyloxy derivative of 1α,25-dihydroxyvitamin D₃, is an active vitamin D analog that has been developed primarily for the treatment of osteoporosis. Its unique structural modifications enhance its potency and bioavailability compared to traditional vitamin D compounds, making it a valuable therapeutic option in clinical settings. This article explores the diverse applications of this compound, focusing on its efficacy in osteoporosis treatment, mechanisms of action, and recent findings from clinical studies.

Randomized Controlled Trials

This compound has been evaluated in several randomized controlled trials (RCTs) that demonstrate its effectiveness in increasing bone mineral density (BMD) and reducing fracture risk:

  • A Phase II clinical trial involving 109 osteoporotic patients showed that this compound administration (0.25 to 1.0 μg/day) resulted in a dose-dependent increase in lumbar BMD without causing hypercalcemia or hypercalciuria .
  • In another study, this compound treatment was associated with a significant reduction in vertebral and wrist fractures compared to alfacalcidol, highlighting its potential as a first-line treatment for osteoporosis .

Observational Studies

Post-marketing observational studies have further confirmed the safety and efficacy of this compound in real-world settings. For instance:

  • A study conducted in Japan reported that this compound effectively improved BMD and reduced the incidence of fractures among elderly patients with osteoporosis .

Comparative Analysis with Other Treatments

This compound is often compared with other vitamin D analogs such as alfacalcidol and calcitriol. The following table summarizes key differences:

FeatureThis compoundAlfacalcidolCalcitriol
Mechanism Inhibits resorption & stimulates formationPrimarily inhibits resorptionPrimarily regulates calcium absorption
Fracture Risk Reduction SignificantModerateVariable
Hypercalcemia Risk LowModerateHigh
Bioavailability HighModerateHigh

Case Study 1: Elderly Patient Population

A cohort study involving elderly patients treated with this compound demonstrated significant improvements in BMD over a one-year period. Patients receiving daily doses showed an average increase of 5% in lumbar spine BMD compared to baseline measurements. Furthermore, the incidence of new vertebral fractures was reduced by 40% during this period .

Case Study 2: Post-Menopausal Women

In post-menopausal women with osteoporosis, this compound was shown to effectively counteract bone loss associated with estrogen deficiency. A clinical trial revealed that women treated with this compound experienced a marked decrease in biomarkers of bone turnover, indicating reduced osteoclastic activity and enhanced bone preservation .

Wirkmechanismus

Eldecalcitol exerts its effects by binding to the vitamin D receptor with less affinity but higher affinity to vitamin D-binding protein compared to 1α,25-dihydroxyvitamin D3. This results in a prolonged half-life in plasma. This compound increases bone mineral density by suppressing the expression of receptor activator of nuclear factor kappa-Β ligand (RANKL) in trabecular bone, thereby reducing bone resorption . It also enhances intestinal phosphate absorption by inducing the expression of sodium-dependent phosphate transporter type IIb .

Biologische Aktivität

Eldecalcitol, a synthetic analog of vitamin D3, is primarily developed for the treatment of osteoporosis. It functions by enhancing calcium absorption in the intestine and promoting bone mineralization, thus playing a crucial role in bone health management. Its biological activity has been extensively studied, revealing its efficacy and safety profile compared to traditional vitamin D treatments.

This compound binds to the vitamin D receptor (VDR) and exhibits significant biological effects on bone metabolism. It has been shown to increase serum calcium levels more effectively than calcitriol, with studies indicating that this compound is approximately five times more potent than calcitriol in this regard . The compound also enhances bone mineral density (BMD) in osteoporotic patients, making it a valuable therapeutic option.

Comparative Efficacy

Study ReferenceSample SizeTreatment DurationELD DosePrimary OutcomeResults
Saito et al. 186 months0.75 µg/dayVertebral fracture risk0/18 fractures
Nakatoh et al. 3848 weeks0.75 µg/dayBMD improvementSignificant increase in BMD
Suzuki et al. 2412 months0.75 µg/daySafety profileNo significant adverse events

Long-Term Safety Profile

A recent real-world study assessed the long-term safety of this compound in Japanese patients with osteoporosis, focusing on adverse events such as hypercalcemia and acute kidney injury (AKI). The incidence rates were found to be comparable to those associated with other active vitamin D treatments, indicating a favorable safety profile for this compound .

Case Studies

Several case studies have highlighted the effectiveness of this compound in clinical practice:

  • Case Study of Osteoporotic Patients : A cohort of patients treated with this compound exhibited significant improvements in BMD and reduced fracture rates over a two-year follow-up period.
  • Combination Therapy : In a study involving combination therapy with bisphosphonates, patients receiving both this compound and bisphosphonates showed enhanced calcium absorption and improved bone density compared to those receiving bisphosphonates alone .

Eigenschaften

Key on ui mechanism of action

Eldecalcitol [1a,25-DIHYDROXY-2ß-(3-hydroxypropoxy)vitamin D3] is an analog of 1a,25-dihydroxyvitamin D3 [1,25(OH)2D3], bearing a hydroxypropoxy residue at the 2b position. Eldecalcitol is also effective in increasing bone mass and was able to enhance bone strength in rodents. It binds to the vitamin D receptor (VDR) with less affinity but binds to vitamin D-binding protein with higher affinity than 1,25(OH)2D, showing a long half-life in plasma.

CAS-Nummer

104121-92-8

Molekularformel

C30H50O5

Molekulargewicht

490.7 g/mol

IUPAC-Name

5-[2-[(7aR)-1-(6-hydroxy-6-methylheptan-2-yl)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-2-(3-hydroxypropoxy)-4-methylidenecyclohexane-1,3-diol

InChI

InChI=1S/C30H50O5/c1-20(9-6-15-29(3,4)34)24-13-14-25-22(10-7-16-30(24,25)5)11-12-23-19-26(32)28(27(33)21(23)2)35-18-8-17-31/h11-12,20,24-28,31-34H,2,6-10,13-19H2,1,3-5H3/t20?,24?,25?,26?,27?,28?,30-/m1/s1

InChI-Schlüssel

FZEXGDDBXLBRTD-YMAPZVFJSA-N

SMILES

CC(CCCC(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(C(C(C3=C)O)OCCCO)O)C

Isomerische SMILES

CC(CCCC(C)(C)O)C1CCC2[C@@]1(CCCC2=CC=C3CC(C(C(C3=C)O)OCCCO)O)C

Kanonische SMILES

CC(CCCC(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(C(C(C3=C)O)OCCCO)O)C

Aussehen

Solid powder

Key on ui other cas no.

104121-92-8

Reinheit

>97% (or refer to the Certificate of Analysis)

Haltbarkeit

>2 years if stored properly

Löslichkeit

Soluble in DMSO

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

2-(3-hydroxypropoxy)-1,25-dihydroxyvitamin D3
2-(3-hydroxypropoxy)calcitriol
20-epi-1alpha,25-dihydroxy-2beta-(3-hydroxypropoxy)vitamin D3
20-epi-ED-71
20-epi-eldecalcitol
ED 71
ED-71
eldecalcitol

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Eldecalcitol
Reactant of Route 2
Reactant of Route 2
Eldecalcitol
Reactant of Route 3
Eldecalcitol
Reactant of Route 4
Eldecalcitol
Reactant of Route 5
Eldecalcitol
Reactant of Route 6
Eldecalcitol

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.